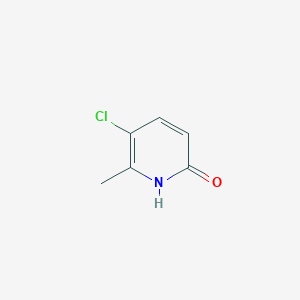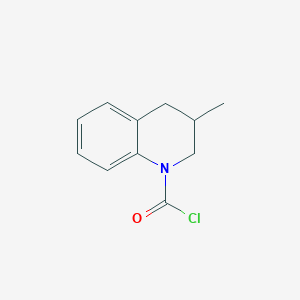
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MDQCC and is a derivative of quinoline. MDQCC has a unique structure and possesses various properties that make it suitable for use in different scientific research applications.
Wirkmechanismus
The mechanism of action of MDQCC is not fully understood. However, it is believed that MDQCC acts as an electrophilic reagent and reacts with nucleophiles to form products. The reaction of MDQCC with nucleophiles involves the formation of an intermediate, which then undergoes further reactions to form the final product.
Biochemische Und Physiologische Effekte
MDQCC has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that MDQCC may have potential antitumor and antiviral activities. MDQCC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
MDQCC has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in the laboratory. MDQCC is also a versatile reagent and can be used for the synthesis of various organic compounds. However, MDQCC has some limitations. It is a toxic compound and should be handled with care. MDQCC is also relatively expensive, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the research on MDQCC. One of the significant directions is the development of new synthesis methods for MDQCC. This could involve the use of alternative reagents or reaction conditions to improve the yield of MDQCC synthesis. Another future direction is the investigation of the biochemical and physiological effects of MDQCC. This could involve the study of MDQCC's potential antitumor and antiviral activities. Additionally, the use of MDQCC in the synthesis of new natural products could be explored.
Synthesemethoden
The synthesis of MDQCC involves the reaction of 3-methyl-4-quinolone with thionyl chloride and phosphorus pentachloride. This reaction results in the formation of MDQCC as a yellow crystalline solid. The yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
MDQCC has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MDQCC is in the field of organic synthesis. MDQCC is a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. MDQCC has also been used in the synthesis of various natural products.
Eigenschaften
CAS-Nummer |
106969-89-5 |
|---|---|
Produktname |
3-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride |
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
3-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(7-8)11(12)14/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
LYTOWMPQEVXEEB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
Kanonische SMILES |
CC1CC2=CC=CC=C2N(C1)C(=O)Cl |
Synonyme |
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



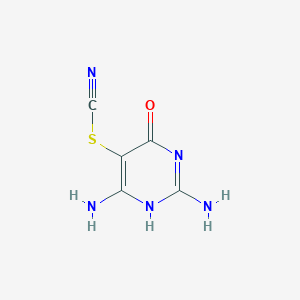
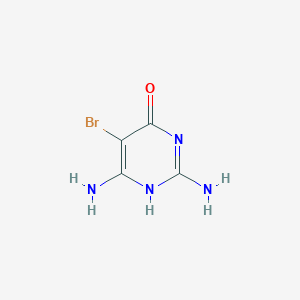
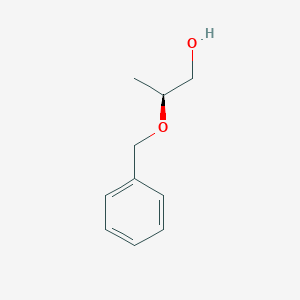

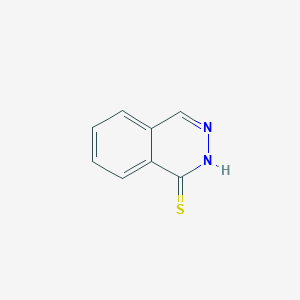
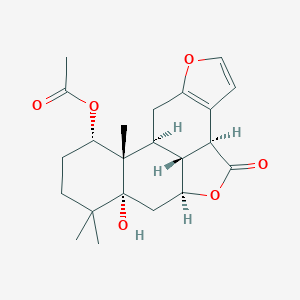

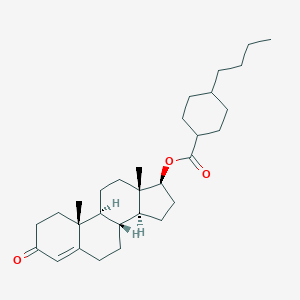
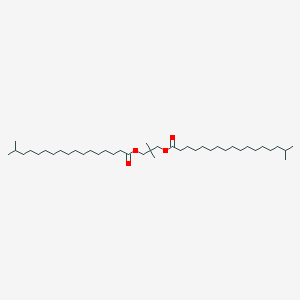
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
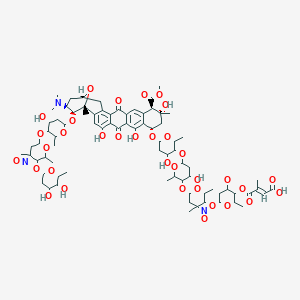
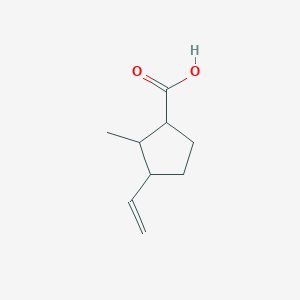
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
